molecular formula C22H24N4O3 B13364787 N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B13364787
M. Wt: 392.5 g/mol
InChI Key: IQXIDMOKJZFWDH-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a quinazolinone core, a cyclopropyl group, and a pyrrol-1-yl substituted tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Pyrrol-1-yl Substituted Tetrahydropyran Moiety: This can be done through nucleophilic substitution reactions using pyrrol-1-yl tetrahydropyran derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinazolinone core and the pyrrol-1-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a role in cell signaling pathways. The cyclopropyl and pyrrol-1-yl groups may enhance the binding affinity and specificity of the compound to its targets.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(3-cyclopropyl-4-oxoquinazolin-6-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H24N4O3/c27-20(14-22(7-11-29-12-8-22)25-9-1-2-10-25)24-16-3-6-19-18(13-16)21(28)26(15-23-19)17-4-5-17/h1-3,6,9-10,13,15,17H,4-5,7-8,11-12,14H2,(H,24,27)

InChI Key

IQXIDMOKJZFWDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)C=C(C=C3)NC(=O)CC4(CCOCC4)N5C=CC=C5

Origin of Product

United States

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